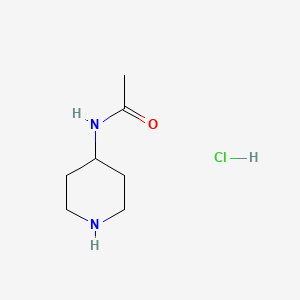
N-(piperidin-4-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is derived from piperidine, a six-membered ring containing one nitrogen atom, and acetamide, a simple amide derived from acetic acid. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Acetylation of Piperidine: One common synthetic route involves the acetylation of piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydrochloride Formation: The resulting N-(piperidin-4-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of N-(piperidin-4-yl)acetamide hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted piperidine derivatives.
Mechanism of Action
Target of Action
N-(piperidin-4-yl)acetamide hydrochloride is suggested to target the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
The compound acts as a pharmacological inhibitor of sEH . By inhibiting sEH, it stabilizes the concentration of EETs and other epoxy fatty acids .
Biochemical Pathways
The inhibition of sEH leads to the stabilization of EETs, reducing pain and inflammatory states . This suggests that the compound affects the inflammatory response pathway .
Result of Action
The stabilization of EETs and other epoxy fatty acids due to the inhibition of sEH can lead to the reduction of pain and inflammatory states . This suggests that the compound could have potential therapeutic applications in the treatment of pain and various inflammatory diseases .
Biochemical Analysis
Biochemical Properties
Related compounds such as 2-(Piperidin-4-yl)acetamides have been studied as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids
Cellular Effects
Given the potential interaction with sEH, it could influence cell function by modulating the levels of epoxyeicosatrienoic acids, which are known to have anti-inflammatory effects . This is purely speculative and requires experimental validation.
Molecular Mechanism
If it does indeed interact with sEH, it could exert its effects by inhibiting this enzyme, leading to increased levels of epoxyeicosatrienoic acids . This could in turn influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
If it does interact with sEH, it could potentially be involved in the metabolism of epoxyeicosatrienoic acids
Scientific Research Applications
N-(piperidin-4-yl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
N-(piperidin-4-yl)propionamide (norfentanyl)
N-phenyl-N-(piperidin-4-yl)propionamide
Piperidine derivatives used in drug discovery
Properties
CAS No. |
85508-31-2 |
|---|---|
Molecular Formula |
C7H16Cl2N2O |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
N-piperidin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-2-4-8-5-3-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |
InChI Key |
PWEOCMSJZDEYMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCNCC1.Cl |
Canonical SMILES |
CC(=O)NC1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



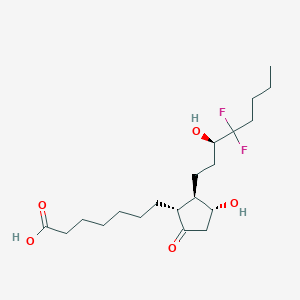

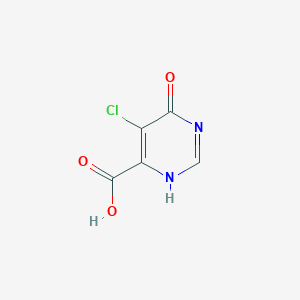
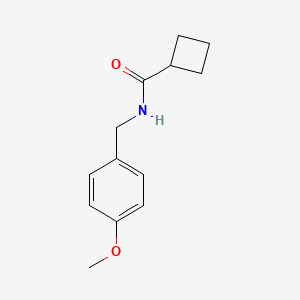
![N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7852759.png)


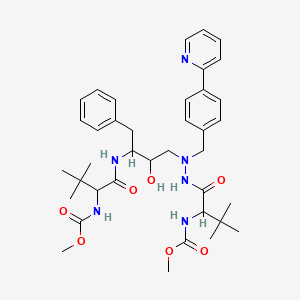


![3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7852805.png)
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)
